N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine
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Overview
Description
N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group and a trifluoromethyl-substituted phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine typically involves the reaction of N-ethyl ethanamine with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or nitriles.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, sodium ethoxide, polar solvents like methanol or ethanol.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine has several scientific
Properties
CAS No. |
90754-95-3 |
---|---|
Molecular Formula |
C12H16F3N |
Molecular Weight |
231.26 g/mol |
IUPAC Name |
N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C12H16F3N/c1-3-16(4-2)9-10-6-5-7-11(8-10)12(13,14)15/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
YVCUDBPKSSZGCY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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